5-(4-bromophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
CAS No.: 882228-97-9
Cat. No.: VC7207833
Molecular Formula: C17H13BrN2O2
Molecular Weight: 357.207
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 882228-97-9 |
|---|---|
| Molecular Formula | C17H13BrN2O2 |
| Molecular Weight | 357.207 |
| IUPAC Name | 5-(4-bromophenoxy)-3-methyl-1-phenylpyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C17H13BrN2O2/c1-12-16(11-21)17(22-15-9-7-13(18)8-10-15)20(19-12)14-5-3-2-4-6-14/h2-11H,1H3 |
| Standard InChI Key | AZICIDPVYKGKEP-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1C=O)OC2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
5-(4-Bromophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 882228-97-9) belongs to the pyrazole-carbaldehyde family, characterized by a pyrazole ring substituted with phenoxy, bromophenyl, and methyl groups. Its molecular formula is C₁₇H₁₃BrN₂O₂, with a molecular weight of 357.2 g/mol . The compound’s IUPAC name reflects its substituents: a 4-bromophenoxy group at position 5, a methyl group at position 3, and a phenyl group at position 1 of the pyrazole ring.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₃BrN₂O₂ |
| Molecular Weight | 357.2 g/mol |
| CAS Number | 882228-97-9 |
| Purity | ≥95% |
| Storage Temperature | Room temperature |
The compound’s structure was confirmed via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy in related pyrazole-carbaldehyde derivatives . For instance, the aldehyde proton in analogous compounds resonates near δ 9.8–10.0 ppm in ¹H NMR, while IR spectra show characteristic C=O stretches near 1670 cm⁻¹ .
Synthesis and Optimization
Vilsmeier-Haack Chloroformylation
The synthesis begins with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (2a), prepared via Vilsmeier-Haack chloroformylation of 5-pyrazolones using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) . This intermediate reacts with 4-bromophenol under basic conditions (KOH/DMF, 120°C) to yield the target compound .
Table 2: Synthesis Conditions
| Parameter | Value |
|---|---|
| Reagents | 2a, 4-bromophenol, KOH |
| Solvent | DMF |
| Temperature | 120°C |
| Reaction Time | 2 hours |
| Yield | Not explicitly reported |
Alternative Routes
A related method involves ultrasonic irradiation of pyrazole-carbaldehydes with diamines or thiophenol derivatives to form benzodiazepine or thiazepine analogs . While these pathways produce structurally complex derivatives, they highlight the reactivity of the aldehyde group in further functionalization.
Physicochemical and Spectral Properties
The compound is a solid at room temperature, though its exact melting point remains unreported. Analogous compounds, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, exhibit melting points near 140°C . Key spectral data include:
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¹H NMR (CDCl₃): Signals for the methyl group (δ ~2.5 ppm), aromatic protons (δ 7.2–7.7 ppm), and aldehyde proton (δ ~9.8 ppm) .
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¹³C NMR: Peaks corresponding to the aldehyde carbon (~190 ppm) and quaternary carbons of the pyrazole ring (~150 ppm) .
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IR: Strong absorption bands for C=O (~1670 cm⁻¹) and C-Br (~600 cm⁻¹) .
Pharmacological Activity
Mechanism of Action
The antitumor activity may arise from intercalation into DNA or inhibition of topoisomerase enzymes, common mechanisms for pyrazole derivatives . The bromophenoxy group enhances lipophilicity, potentially improving membrane permeability .
Structural and Crystallographic Insights
X-ray crystallography of a related compound, 1-methyl-3-methyl-1H-pyrazole-4-carbaldehyde-O-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl]oxime, revealed a dihedral angle of 86.6° between the thiadiazole and benzene rings . Such structural data inform drug design by highlighting conformational flexibility and potential binding motifs.
Future Directions
Further research should explore:
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In vivo antitumor efficacy: Testing in animal models to validate preclinical potential.
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Structural modifications: Introducing electron-withdrawing groups to enhance activity.
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Synergistic combinations: Pairing with existing chemotherapeutics to improve therapeutic indices.
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